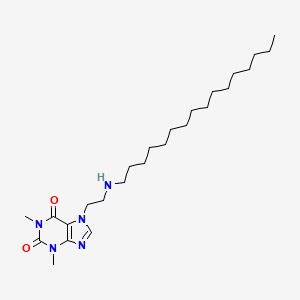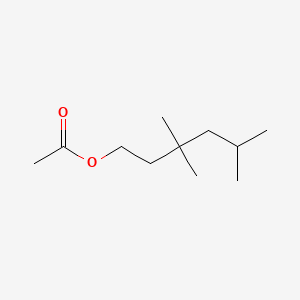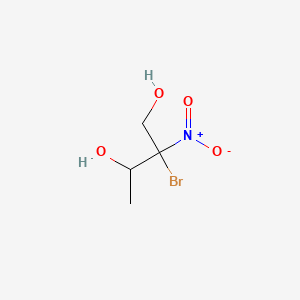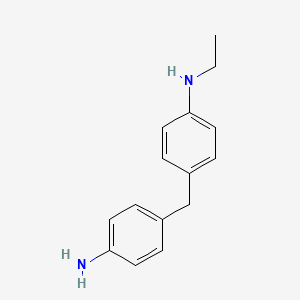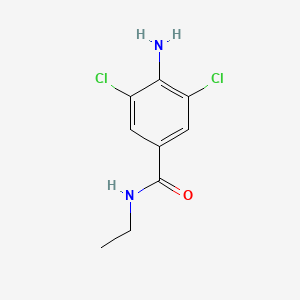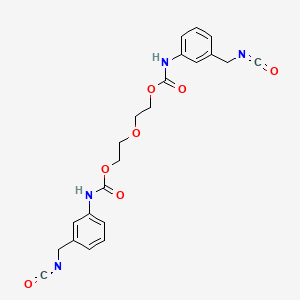
Carbamic acid, (3-isocyanatomethylphenyl)-, oxydi-2,1-ethanediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-isocyanatomethylphenyl)-, oxydi-2,1-ethanediyl ester is a chemical compound with the molecular formula C22H22N4O7 and a molecular weight of 454.439 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-isocyanatomethylphenyl)-, oxydi-2,1-ethanediyl ester typically involves the reaction of diethylene glycol with toluene-2,4-diisocyanate . The reaction conditions often include the use of solvents such as acetonitrile and water, with phosphoric acid as a catalyst . For mass spectrometry (MS) compatible applications, formic acid can replace phosphoric acid .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process is optimized for high yield and purity, often involving purification steps such as reverse-phase high-performance liquid chromatography (RP-HPLC) .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-isocyanatomethylphenyl)-, oxydi-2,1-ethanediyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Carbamic acid, (3-isocyanatomethylphenyl)-, oxydi-2,1-ethanediyl ester has several scientific research applications:
Chemistry: Used in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of carbamic acid, (3-isocyanatomethylphenyl)-, oxydi-2,1-ethanediyl ester involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing enzymatic activity . The pathways involved may include those related to metabolic processes and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Diethylene glycol, urethane (1:2) with toluene-2,4-diisocyanate
- Diethylene glycol, urethane (1:2) with toluene 2,4-diisocyanate and toluene 2,6-diisocyanate
Uniqueness
Carbamic acid, (3-isocyanatomethylphenyl)-, oxydi-2,1-ethanediyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Properties
CAS No. |
60732-52-7 |
|---|---|
Molecular Formula |
C22H22N4O7 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-[2-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]ethoxy]ethyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C22H22N4O7/c27-15-23-13-17-3-1-5-19(11-17)25-21(29)32-9-7-31-8-10-33-22(30)26-20-6-2-4-18(12-20)14-24-16-28/h1-6,11-12H,7-10,13-14H2,(H,25,29)(H,26,30) |
InChI Key |
GXMMZTHFSJKQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCCOCCOC(=O)NC2=CC=CC(=C2)CN=C=O)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


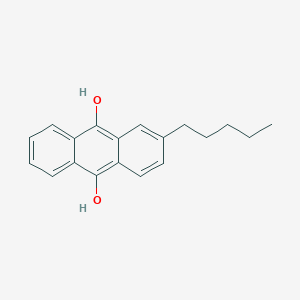
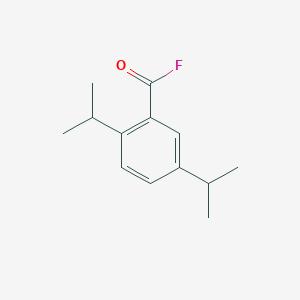
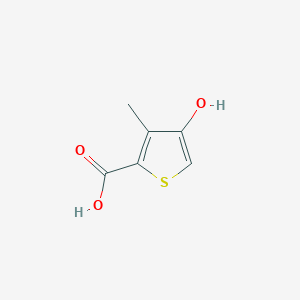
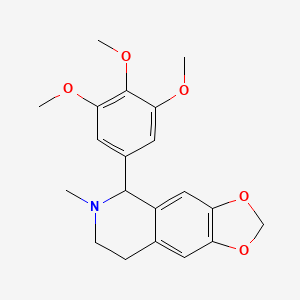
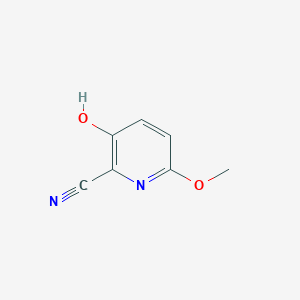

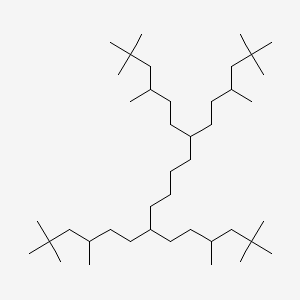
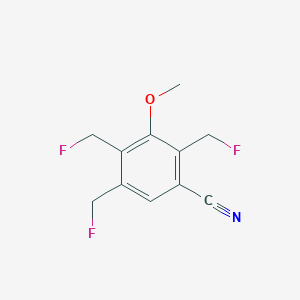
![1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol](/img/structure/B13952307.png)
